An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure
An In-depth Technical Guide to 2,6-Di-tert-butylphenol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Di-tert-butylphenol (2,6-DTBP) is a sterically hindered phenolic compound widely utilized across various industries. It is an organic compound that appears as a colorless to light yellow solid.[1][2] Its primary applications stem from its potent antioxidant properties, which make it an effective stabilizer in hydrocarbon-based products such as plastics, petrochemicals, and aviation fuels, where it prevents gumming.[3] The two bulky tert-butyl groups flanking the hydroxyl group are key to its function, providing steric hindrance that enhances its stability and modulates its reactivity.[4] This guide provides a detailed overview of its chemical structure, properties, and relevant experimental methodologies.
Chemical Structure and Identification
2,6-Di-tert-butylphenol is systematically named 2,6-bis(1,1-dimethylethyl)phenol . The core of the molecule is a phenol ring, with two tert-butyl groups attached to the carbon atoms ortho to the hydroxyl group. This specific arrangement is crucial for its chemical behavior, particularly its role as a radical scavenger.
Key identifiers for 2,6-Di-tert-butylphenol are:
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IUPAC Name: 2,6-di-tert-butylphenol[2]
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CAS Number: 128-39-2[3]
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Molecular Formula: C₁₄H₂₂O[3]
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InChI Key: DKCPKDPYUFEZCP-UHFFFAOYSA-N[2]
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SMILES: CC(C)(C)C1=C(C(=CC=C1)C(C)(C)C)O[2]
Physicochemical Properties
The quantitative physicochemical properties of 2,6-Di-tert-butylphenol are summarized in the table below for easy reference and comparison.
| Property | Value | Units |
| Molecular Weight | 206.32 | g/mol [2] |
| Appearance | White to light yellow crystalline solid | -[5] |
| Melting Point | 34 to 37 | °C[3] |
| Boiling Point | 253 | °C[3] |
| Density | 0.914 | g/cm³ at 20 °C[5] |
| Flash Point | 118 | °C (open cup)[6] |
| Autoignition Temperature | 375 | °C[2] |
| Vapor Pressure | <0.01 | mm Hg at 20 °C[5] |
| log Kow (Octanol/Water Partition Coefficient) | 4.92 | -[2] |
| Solubility | Insoluble in water and alkali; Soluble in ethanol, ether, benzene, and hydrocarbons. | - |
Reactivity and Antioxidant Mechanism
As a hindered phenol, 2,6-DTBP acts as a weak organic acid.[7] Its primary chemical utility is as a radical scavenger. The phenolic hydroxyl group can donate its hydrogen atom to neutralize free radicals, thereby terminating oxidative chain reactions.[4] The resulting phenoxy radical is stabilized by the steric hindrance of the adjacent tert-butyl groups, which prevents it from initiating further unwanted reactions.[4] This mechanism is fundamental to its role as an antioxidant in various materials.
Caption: Antioxidant mechanism of 2,6-di-tert-butylphenol.
Experimental Protocols
Industrial Synthesis: Friedel-Crafts Alkylation
The industrial production of 2,6-di-tert-butylphenol is primarily achieved through the Friedel-Crafts alkylation of phenol with isobutene.[3] A selective ortho-alkylation is crucial and is typically catalyzed by aluminium phenoxide.[3]
Methodology:
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Catalyst Formation: An aluminum phenoxide catalyst is prepared.
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Reaction: Phenol is reacted with two equivalents of isobutene in the presence of the catalyst.
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Conditions: The reaction is carried out under specific temperature and pressure to favor the formation of the 2,6-disubstituted product over the thermodynamically more stable 2,4-isomer.[3]
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Work-up: The catalyst is removed, typically by hydrolysis, and the product mixture is purified by distillation.
Caption: Industrial synthesis workflow for 2,6-di-tert-butylphenol.
Synthesis of 4-Amino-2,6-di-tert-butylphenol
2,6-DTBP serves as a precursor for other valuable compounds. An example is the synthesis of 4-amino-2,6-di-tert-butylphenol, an important antioxidant intermediate.[8] An efficient method involves nitrosation followed by reduction.[8][9]
Methodology:
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Nitrosation: 2,6-di-tert-butylphenol is dissolved in ethanol. Sulfuric acid and an aqueous solution of sodium nitrite are added sequentially at room temperature to form 2,6-di-tert-butyl-4-nitrosophenol.[9]
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Reduction: The intermediate 4-nitroso compound is then reduced to the corresponding amine. A common reducing agent for this step is sodium hydrosulfite in an aqueous sodium hydroxide solution.[1]
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Isolation: The final product, 4-amino-2,6-di-tert-butylphenol, is collected by filtration, washed with water, and dried.[1]
Caption: Workflow for the synthesis of 4-amino-2,6-di-tert-butylphenol.
Conclusion
2,6-Di-tert-butylphenol is a compound of significant industrial importance, primarily due to its antioxidant capabilities derived from its unique sterically hindered phenolic structure. A thorough understanding of its chemical and physical properties, reactivity, and synthesis routes is essential for its effective application in research and development, particularly in the fields of materials science and drug development. The provided data and protocols offer a foundational guide for professionals working with this versatile molecule.
References
- 1. prepchem.com [prepchem.com]
- 2. 2,6-Di-tert-butylphenol | C14H22O | CID 31405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Di-tert-butylphenol - Wikipedia [en.wikipedia.org]
- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. ICSC 1611 - 2,6-DI-TERT-BUTYLPHENOL [inchem.org]
- 7. 2,6-Di-tert-butylphenol | 128-39-2 [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. CN102924305A - Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol - Google Patents [patents.google.com]
